Sodium Stannate Trihydrate
Description
Significance of Hydrated Alkali Metal Stannates in Inorganic Chemistry
Hydrated alkali metal stannates, a class of compounds including sodium stannate trihydrate, hold a notable position in inorganic chemistry. Alkali metals, in aqueous solutions, are known to form monovalent ions. unacademy.com Their ability to form hydrated salts is a key characteristic, with compounds like anhydrous sodium sulfate (B86663) often used as drying agents due to their high affinity for water. highland.edu The hydration of alkali metal ions at solid surfaces is a fundamental process with implications in numerous natural and technological phenomena. unacademy.com In the case of stannates, the anion is an octahedral coordination complex. wikipedia.org
Historical Context of Sodium Stannate Research Evolution
The production of sodium stannate has evolved over time. Traditional methods involved the use of metallic tin and sodium hydroxide (B78521), often at high temperatures. mdpi.com Another historical approach includes the "soda roasting-leaching process," which utilizes cassiterite (SnO₂) and sodium carbonate (Na₂CO₃) under a controlled atmosphere. mdpi.com This process can yield this compound with a purity of up to 95.8%. mdpi.com Over the last decade, the demand for sodium stannate has seen a significant increase. researchgate.net This is partly due to its use as a precursor for other compounds, such as flame retardants, which are replacing more traditional and potentially hazardous materials. rasayanjournal.co.inresearchgate.net
Current Research Landscape and Interdisciplinary Relevance of this compound
The current research landscape for this compound is diverse and expanding. Its applications are no longer confined to traditional uses. In recent studies, it has been explored as a solid electrolyte and electrode material in emerging battery systems. rasayanjournal.co.inresearchgate.net The compound serves as a precursor for synthesizing tin-doped silicon/carbon anode materials for lithium-ion batteries, which can enhance battery performance and energy storage capabilities. usbio.net
Furthermore, this compound is utilized in the synthesis of various nanoparticles. For instance, it is a precursor for lanthanum stannate nanoparticles used in modifying glassy carbon electrodes and neodymium stannate nanoparticles for the selective detection of certain compounds in biological samples. sigmaaldrich.com Its role in catalysis is also a significant area of research, where it acts as a heterogeneous catalyst in various organic syntheses. chemimpex.com The compound's versatility is further highlighted by its use in wastewater treatment for the removal of heavy metals and in the textile industry as a mordant in dyeing processes. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | Na₂SnO₃·3H₂O or Na₂[Sn(OH)₆] | wikipedia.orgglentham.com |
| Molecular Weight | 266.73 g/mol | glentham.com |
| Appearance | White crystalline powder | usbio.netgoogle.com |
| Melting Point | 140 °C (decomposes) | google.com |
| Solubility | Highly soluble in cold water; insoluble in ethanol (B145695) and acetone | google.com |
| CAS Number | 12209-98-2 | usbio.net |
Properties
CAS No. |
12009-98-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.372 |
IUPAC Name |
3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3 |
InChI Key |
ITBYWGRSPHMAEE-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)C)CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Sodium Stannate Trihydrate
Hydrothermal Synthesis Approaches for Sodium Stannate Trihydrate
Hydrothermal synthesis represents a foundational and versatile method for producing this compound, allowing for control over the product's physical and chemical properties through the careful manipulation of reaction conditions.
Synthesis from Tin Oxide Precursors
A fundamental method for producing this compound involves the reaction of tin(IV) oxide (SnO₂) with a concentrated sodium hydroxide (B78521) (NaOH) solution. In this hydrothermal process, tin oxide is gradually introduced into a 40–50% (w/w) NaOH solution. The mixture is then heated, typically to a temperature range of 90–100°C, to facilitate the dissolution and reaction kinetics. To ensure the complete conversion of tin species to sodium stannate, hydrogen peroxide (H₂O₂) may be added to oxidize any residual tin compounds. The reaction is generally maintained for 30 to 60 minutes to allow for the precipitation of the product. Following the reaction, stabilizers such as sodium stearate (B1226849) and sodium acetate (B1210297) can be added before the final product is dried. This approach is also noted in the formal definition of sodium stannate, or sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), which is formed when tin(IV) oxide is dissolved in sodium hydroxide. funcmater.com The resulting this compound is itself a useful precursor in other hydrothermal processes, such as the facile one-step synthesis of boscage-like stannic oxide. funcmater.comfishersci.se
Influence of Reaction Parameters on Crystallization and Morphology
Reaction parameters during synthesis have a significant impact on the crystallization and morphology of the final product. In hydrothermal methods, the choice of mineralizer, such as sodium hydroxide, is critical as it influences the shape and surface charges of the resulting metal oxide nanocrystals, which can manifest as cubic, spherical, or rod-like structures. rsc.org Temperature is another key variable; for instance, in related stannate syntheses, decreasing the reaction temperature has been shown to lead to a significant decrease in particle size and a corresponding increase in surface area. rsc.org
In processes like alkaline pressure leaching, the resulting sodium stannate product has been observed to have an irregular shape with particle agglomeration. rasayanjournal.co.in X-ray diffraction (XRD) analysis of such products has identified different crystalline forms, including Na₄Sn₃O₈ with a cubic crystal system and Na₂Sn(OH)₆, which has a trigonal crystal system. rasayanjournal.co.in
Alkaline Leaching and Roasting Processes for this compound Production
Industrial-scale production of sodium stannate often relies on extracting tin from its primary ore, cassiterite (a mineral form of SnO₂), through high-temperature and high-pressure chemical processes.
Alkaline Pressure Leaching from Cassiterite Minerals
A prominent method for processing cassiterite is alkaline pressure leaching. rasayanjournal.co.inresearchgate.net This technique involves reacting the mineral with a sodium hydroxide solution inside an autoclave under elevated temperature and pressure. rasayanjournal.co.inresearchgate.net The process is effective at disrupting the stable Sn-O bonds within the cassiterite structure, leading to the formation of soluble sodium stannate. rasayanjournal.co.in After the leaching phase, the sodium stannate is recovered from the filtrate solution through crystallization. rasayanjournal.co.inresearchgate.net Studies have demonstrated that this process can successfully and efficiently produce sodium stannate from cassiterite minerals. rasayanjournal.co.inresearchgate.netscispace.com
The efficiency of tin dissolution during alkaline pressure leaching is highly dependent on several key parameters. rasayanjournal.co.inresearchgate.net Research has identified optimal conditions for maximizing the yield of sodium stannate. rasayanjournal.co.inresearchgate.netresearchgate.netresearchgate.net
Sodium Hydroxide Concentration: The concentration of the NaOH solution significantly affects tin extraction. In one study, increasing the concentration from 3 mol/L to 4 mol/L raised the tin concentration in the resulting filtrate from 6,948 ppm to 13,273 ppm. rasayanjournal.co.inresearchgate.net However, further increases in NaOH concentration to 4.5 mol/L and 5 mol/L did not improve the yield, establishing 4 mol/L as the optimal concentration. researchgate.net
Temperature: Leaching temperature plays a crucial role. Experiments conducted at temperatures ranging from 80°C to 150°C showed that the highest tin dissolution occurs at the upper end of this range, with 150°C being identified as the optimal temperature. rasayanjournal.co.inresearchgate.net
Time: The duration of the leaching process also impacts the outcome. Extending the leaching time from 30 minutes to 240 minutes was shown to increase the tin concentration in the filtrate from 5,314 ppm to 7,371 ppm. rasayanjournal.co.in The reaction is initially rapid, but a longer duration ensures more complete contact and dissolution, making 240 minutes the optimal time. rasayanjournal.co.in
The table below summarizes the optimal parameters found for the alkaline pressure leaching of cassiterite.
| Parameter | Optimal Value | Observation |
| Temperature | 150°C | Tin extraction increases with temperature up to this point. rasayanjournal.co.inresearchgate.net |
| NaOH Concentration | 4 mol/L | Yield increased up to 4 mol/L; higher concentrations showed no benefit. rasayanjournal.co.inresearchgate.net |
| Leaching Time | 240 minutes | Longer duration allows for more complete dissolution of tin. rasayanjournal.co.in |
Soda Roasting-Leaching Processes from Tin Concentrates
An alternative to pressure leaching is the soda roasting-leaching process. mdpi.comscribd.com This method involves roasting tin concentrates or tin dioxide with sodium carbonate (Na₂CO₃) in a controlled atmosphere containing carbon monoxide and carbon dioxide (CO/CO₂). mdpi.comscribd.com The roasted solid, or calcine, is then leached, typically with a dilute sodium hydroxide solution, to dissolve the sodium stannate formed during roasting. scribd.com This process has been shown to produce high-purity this compound (up to 95.8%). mdpi.comscribd.com
Optimal conditions for the soda roasting-leaching process have been identified to maximize tin recovery while managing impurities. One study determined the ideal parameters to be a roasting temperature of 875°C, a roasting time of 15 minutes, a CO content of 15% in the gas mixture, and a Na₂CO₃/SnO₂ mole ratio of 1.5. scribd.com Subsequent leaching was best performed at 40°C for 60 minutes with a liquid-to-solid ratio of 4 cm³/g. scribd.com Under these conditions, a tin leaching efficiency of 85.6% was achieved. scribd.com
The table below shows the effect of roasting temperature on the leaching efficiency of tin (Sn) and silicon (Si), demonstrating how higher temperatures can increase the dissolution of both elements.
| Roasting Temperature | Sn Leaching Efficiency (%) | Si Leaching Efficiency (%) |
| 800°C | >65% | ~26% |
| 875°C | 77.7% | 70.2% |
| 1000°C | 97.5% | 96.1% |
| Data derived from graphical representations in source mdpi.com. |
Solid-State Reactions and Carbon Monoxide-Carbon Dioxide Atmosphere Effects
The synthesis of sodium stannate via solid-state reactions, particularly the soda roasting-leaching process, represents a significant advancement over traditional methods. nih.gov This technique utilizes cassiterite (SnO₂) concentrates and sodium carbonate (Na₂CO₃) as primary raw materials. mdpi.com A critical aspect of this process is conducting the reaction under a controlled carbon monoxide-carbon dioxide (CO-CO₂) atmosphere, which has been shown to accelerate the solid-state reactions between SnO₂ and Na₂CO₃. nih.govnih.govscilit.com
The roasting process is typically carried out at temperatures above 775°C, with 875°C being identified as a suitable temperature for the reaction. mdpi.comscribd.com Under these conditions, the reaction proceeds efficiently, converting the tin oxide into sodium stannate. nih.gov Following the roasting, a leaching step, often with a dilute sodium hydroxide solution, is used to dissolve the sodium stannate. scribd.com Through this novel soda roasting-leaching process, a high-purity trihydrate sodium stannate product can be obtained, meeting the standards of an industrial first-grade product with a purity of up to 95.8%. nih.govmdpi.com The generation of Na₂SnO₃ in an air atmosphere is significantly slower than in a CO-CO₂ atmosphere. nih.gov
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Process Name | Soda Roasting-Leaching | - | nih.govmdpi.com |
| Primary Reactants | Cassiterite (SnO₂), Sodium Carbonate (Na₂CO₃) | - | mdpi.com |
| Atmosphere | Carbon Monoxide-Carbon Dioxide (CO-CO₂) | Accelerates reaction | nih.govnih.gov |
| Roasting Temperature | Optimal temperature for reaction | >775°C (875°C suitable) | mdpi.comscribd.com |
| Product Purity | Purity of final this compound | Up to 95.8% | mdpi.com |
Impurity Management and Phase Control (e.g., Silicon Dioxide Impact, Na₈SnSi₆O₁₈ Formation)
A significant challenge in the production of sodium stannate from cassiterite concentrates is the management of impurities, particularly quartz (Silicon Dioxide, SiO₂), which is a predominant gangue mineral. mdpi.comresearchgate.net During the soda roasting process under a CO-CO₂ atmosphere, SiO₂ can react with the newly formed sodium stannate and sodium carbonate to create an undesirable and largely insoluble compound, sodium stannosilicate (Na₈SnSi₆O₁₈). nih.govmdpi.comnih.gov
Effective phase control and impurity management are crucial. Research indicates that the formation of Na₈SnSi₆O₁₈ can be divided into two steps: the initial formation of Na₂SnO₃, followed by its rapid reaction with SiO₂ and Na₂CO₃. nih.govnih.govscilit.com A key strategy to mitigate this issue is to use an excess of sodium carbonate in the roasting mixture. Excess Na₂CO₃ can decompose the undesirable Na₈SnSi₆O₁₈ into soluble Sodium Silicate (B1173343) (Na₂SiO₃) and the desired Na₂SnO₃, thereby improving the yield. nih.govnih.govscilit.com Therefore, controlling the silicon content in the cassiterite concentrate is essential for obtaining a high conversion ratio. mdpi.com
| Reaction | Description | Reference |
|---|---|---|
| SnO₂ + Na₂CO₃ → Na₂SnO₃ + CO₂ | Primary reaction for Sodium Stannate formation. | wikipedia.org |
| SnO₂ + 6SiO₂ + 4Na₂CO₃ → Na₈SnSi₆O₁₈ + 4CO₂ | Formation of the undesirable, insoluble impurity Na₈SnSi₆O₁₈. | mdpi.comresearchgate.net |
| Na₈SnSi₆O₁₈ + 3Na₂CO₃ → 6Na₂SiO₃ + Na₂SnO₃ + 3CO₂ | Decomposition of the impurity using excess Sodium Carbonate. | nih.gov |
Novel Synthetic Routes and Green Chemistry Considerations for this compound
Beyond the soda roasting method, other novel synthetic routes are being developed with a focus on efficiency, lower energy consumption, and green chemistry principles. Traditional methods often rely on the reaction of metallic tin with sodium hydroxide and an oxidizer like sodium nitrate (B79036), which can be energy-intensive and produce hazardous gases such as NOx or NH₃. rasayanjournal.co.ingoogle.com
One alternative is the alkaline pressure leaching process. This hydrometallurgical route involves reacting cassiterite directly with a sodium hydroxide solution under elevated temperature and pressure, followed by crystallization. rasayanjournal.co.inresearchgate.net This method bypasses the high-temperature roasting step. Optimal parameters have been identified as a temperature of 150°C, a sodium hydroxide concentration of 4 mol/L, and a duration of 240 minutes. rasayanjournal.co.inresearchgate.net
Another promising approach aligns with green chemistry by using a more environmentally benign oxidant. A one-step synthesis has been developed that uses metallic tin, sodium hydroxide, and hydrogen peroxide (H₂O₂) as the oxidant . google.com This method is advantageous as it proceeds at lower temperatures (60–100°C) under normal pressure, avoids the generation of harmful gases, and has a simpler preparation process. google.com The efficiency of this reaction can be further enhanced through the use of ultrasound, allowing for the dissolution of tin at room temperature. nih.gov
Non-aqueous synthetic routes have also been explored. For instance, novel sodium glycostannate precursors can be synthesized by reacting sodium stannate with glycols, such as ethylene (B1197577) glycol. These precursors can then be used to create mesostructured tin oxide materials, opening pathways for advanced material synthesis.
| Synthetic Route | Reactants | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Alkaline Pressure Leaching | Cassiterite (SnO₂), Sodium Hydroxide (NaOH) | 150°C, 4 mol/L NaOH, 240 min | Avoids high-temperature roasting | rasayanjournal.co.inresearchgate.net |
| Hydrogen Peroxide Oxidation | Metallic Tin (Sn), NaOH, Hydrogen Peroxide (H₂O₂) | 60-100°C, normal pressure | Environmentally friendly (no harmful gas), lower energy | google.comnih.gov |
| Ultrasonic-Catalyzed H₂O₂ Oxidation | Sn, NaOH, H₂O₂ | Room temperature with ultrasound | Energy efficient, enhanced reaction rate | nih.gov |
| Non-aqueous Glycol Route | Sodium Stannate, Ethylene Glycol | Anhydrous conditions | Forms novel glycostannate precursors for advanced materials |
Scalability and Industrial Feasibility of this compound Synthesis
The industrial feasibility and scalability of sodium stannate synthesis are critical due to its increasing demand in industries such as electroplating, textiles, automotive, and electronics. imarcgroup.com The commercial viability of a synthesis process depends on factors like cost, process flow, safety, and product purity.
The soda roasting-leaching process is presented as a promising and novel process for large-scale production. scribd.comresearchgate.net It has been shown to produce industrial first-grade this compound with high purity from cassiterite concentrates. mdpi.comresearchgate.net While scalable, its primary industrial challenge remains the effective management of silicon-based impurities, which can impact tin conversion rates and require careful control of raw material quality and process parameters. mdpi.comresearchgate.net
The alkaline pressure leaching route is also a viable industrial process, offering an alternative that avoids the high energy costs and equipment demands of high-temperature roasting. rasayanjournal.co.inresearchgate.net
The one-step synthesis using hydrogen peroxide is highlighted for its potential in industrial production due to its simple process, energy conservation, environmental friendliness, and high yield (up to 99.5%). google.com These characteristics make it an attractive option for scalable and greener manufacturing.
Furthermore, sodium stannate itself is a key precursor in the scalable production of other advanced materials. For example, a simple and effective method for the scalable production of tin (Sn) nanoparticles involves the carbothermal reduction of a sodium stannate-crosslinked xerogel, demonstrating the compound's role in scalable nanomanufacturing. inderscience.com The growing demand from various high-tech sectors continues to drive research into optimizing these scalable synthesis methods. imarcgroup.com
Spectroscopic and Structural Elucidation of Sodium Stannate Trihydrate and Derived Materials
X-ray Diffraction (XRD) Analysis of Crystalline Phases and Structure
XRD is a fundamental technique for identifying the crystalline phases and determining the crystal structure of materials.
Phase Evolution during Synthesis and Thermal Treatment
The synthesis and thermal treatment of sodium stannate trihydrate lead to various phase transformations, which are critical for its application.
During the synthesis of sodium stannate from cassiterite (SnO₂) concentrates via a soda roasting-leaching process, the formation of an intermediate phase, Na₈SnSi₆O₁₈, has been observed, especially when silicon dioxide (SiO₂) is present as a gangue mineral. mdpi.com The formation of this sodium stannosilicate phase is influenced by the roasting temperature and the molar ratio of SiO₂ to SnO₂. mdpi.com As the roasting temperature or the Si/Sn mole fraction increases, the formation of Na₈SnSi₆O₁₈ is enhanced. mdpi.com This phase is insoluble in the subsequent leaching step, which can negatively impact the yield of the desired sodium stannate. mdpi.comnih.gov Further studies have shown that Na₈SnSi₆O₁₈ can be decomposed into Na₂SiO₃ and Na₂SnO₃ by reacting with excess sodium carbonate (Na₂CO₃) at temperatures above 800°C. nih.gov
Thermal treatment of sodium stannate in different environments also induces phase changes. For instance, when graphene oxide-supported sodium peroxostannate is heat-treated in a vacuum, it remains amorphous up to 400°C. rsc.org At 500°C, crystalline phases of tetragonal metallic tin (Sn(0)), hexagonal sodium tin oxide (Na₂SnO₃), and Na₂Sn₂O₅ appear. rsc.org The presence of sodium appears to delay the crystallization process. rsc.org The thermal decomposition of this compound is reported to occur at 140°C, with the loss of its three water molecules.
The table below summarizes the key phase evolutions observed under different conditions.
| Initial Material | Treatment Condition | Observed Phases | Reference |
| Cassiterite (SnO₂) with SiO₂ and Na₂CO₃ | Roasting at 775-925°C | Na₂SnO₃, Na₂SiO₃, Na₈SnSi₆O₁₈ | mdpi.com |
| Graphene oxide-supported sodium peroxostannate | Heat treatment in vacuum at 500°C for 2h | Tetragonal Sn(0), hexagonal Na₂SnO₃, Na₂Sn₂O₅, minor SnO and SnO₂ | rsc.org |
| Na₈SnSi₆O₁₈ with excess Na₂CO₃ | Roasting at >800°C | Na₂SiO₃, Na₂SnO₃ | nih.gov |
Crystal System Characterization (e.g., Cubic, Trigonal)
The crystal structure of sodium stannate and its related compounds has been a subject of study. The anhydrous form, Na₂SnO₃, has been identified with a hexagonal crystal system. rsc.org In contrast, the precursor tin oxide (SnO₂), also known as cassiterite, possesses a tetragonal crystal system. rasayanjournal.co.in The complex anion [Sn(OH)₆]²⁻ in sodium hexahydroxostannate(IV) has an octahedral shape. wikipedia.org
Microscopic Characterization of Morphology and Particle Size
Microscopy techniques are essential for visualizing the surface features and internal structure of materials.
Scanning Electron Microscopy (SEM) for Surface Morphology and Agglomeration
SEM analysis of sodium stannate produced from cassiterite minerals reveals an irregular shape with particle agglomeration. rasayanjournal.co.in In studies involving the synthesis of sodium stannate from lead refining dross, the final calcium stannate (CaSnO₃) product, obtained after calcination of the precursor, consists of particles smaller than 5 μm with a compact structure and clear edges, indicating good crystallinity. mdpi.com When Na₈SnSi₆O₁₈ is formed during the soda roasting process, SEM shows that it can wrap around the cassiterite particles, hindering the formation of sodium stannate. nih.gov
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Nanoscale Features
TEM and STEM provide high-resolution imaging to investigate nanoscale characteristics. numberanalytics.com In the synthesis of graphene oxide-supported sodium stannate, STEM studies of the initial material at room temperature show a uniform, featureless coating on the graphene oxide. rsc.org Upon heating to 500°C, grains up to 20 nm appear on the graphene surface. rsc.org In another application, SnO₂ nanoparticles were synthesized from this compound, and STEM imaging determined their mean diameter to be approximately 24 nm. rsc.org
Spectroscopic Investigations for Chemical State and Bonding Environment
Spectroscopic techniques are employed to probe the chemical composition and bonding within a material. In the study of graphene oxide-supported sodium stannate, X-ray Photoelectron Spectroscopy (XPS) was used to analyze the chemical state. The Sn 3d₅/₂ peak remained at 486.7 eV up to 500°C, indicating the stability of the sodium stannate moieties. rsc.org Fourier Transform Infrared Spectroscopy (FTIR) analysis of SnO₂ nanospheres derived from sodium stannate showed a peak around 608 cm⁻¹, which is attributed to the oxygen-terminated Sn-O bond vibrations. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of materials derived from this compound, such as tin oxide (SnO₂), XPS is crucial for confirming the presence and oxidation state of tin.
When sodium stannate is used as a precursor, for instance in the synthesis of tin oxide nanoparticles, XPS analysis is performed to verify the formation of SnO₂. The core level spectrum of Sn 3d is of particular interest. The spectrum typically reveals two peaks corresponding to the spin-orbit splitting of Sn 3d₅/₂ and Sn 3d₃/₂. For SnO₂, these peaks are generally observed at binding energies of approximately 486.3 eV and 494.8 eV, respectively, which is characteristic of the Sn⁴⁺ oxidation state. researchgate.net In some cases, a slight shift in these binding energies can occur due to surface charging effects. For example, in the formation of SnO₂ shells on silver nanoparticles, the Sn 3d₅/₂ peak maximum was observed at 488.5 eV. nih.gov
The presence of shoulder peaks at lower binding energies, for instance at 484.1 eV and 492.4 eV, can indicate the presence of Sn²⁺ in the lattice, suggesting the existence of oxygen defects. researchgate.net XPS is also used to determine the elemental composition at or near the surface of nanoparticles. For tin oxide nanoparticles synthesized via a hydrothermal method using sodium stannate, XPS confirmed the presence of tin and oxygen, with strong Sn 3d₅/₂ and Sn 3d₃/₂ peaks at 486.0 eV and 494.5 eV, respectively. uh.edu
In the creation of core-shell nanostructures, such as TiO₂@SnO₂, XPS is instrumental in confirming the presence of the SnO₂ shell. The detection of Sn 3d peaks, alongside the attenuated signals from the core material (like Ti 2p), provides clear evidence of the shell's formation and composition. gexinonline.comuh.edu
A study on superbasic sodium stannate, prepared by thermal treatment of the hydrate (B1144303), utilized XPS to analyze the surface. researchgate.net The binding energy of O 1s was used to infer the basicity of the material, with higher electron-donating ability of surface O²⁻ contributing to its superbasic properties. researchgate.net
Table 1: Representative XPS Data for Materials Derived from Sodium Stannate
| Material | Sn 3d₅/₂ Binding Energy (eV) | Sn 3d₃/₂ Binding Energy (eV) | Reference |
| SnO₂ Nanoparticles | 486.3 | 494.8 | researchgate.net |
| SnO₂ Shell on Ag Nanoparticles | 488.5 | Not specified | nih.gov |
| Tin Oxide Nanoparticles | 486.0 | 494.5 | uh.edu |
| TiO₂@SnO₂ Core-Shell | 486.0 | 494.5 | gexinonline.comuh.edu |
| SnO₂ with Sn²⁺ defects | 484.1 (shoulder) | 492.4 (shoulder) | researchgate.net |
Note: The binding energies can vary slightly depending on the specific instrumentation and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights in Organic Derivations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organotin compounds, which can be synthesized from precursors like sodium stannate. Tin possesses three NMR-active isotopes with a nuclear spin of 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance and sensitivity. huji.ac.ilacademie-sciences.fr
¹¹⁹Sn NMR spectroscopy provides valuable information about the coordination number and geometry of the tin atom in organotin complexes. The chemical shift (δ) of ¹¹⁹Sn covers a very wide range, making it highly sensitive to the electronic environment around the tin nucleus. huji.ac.il For instance, in diorganotin(IV) derivatives, ¹¹⁹Sn NMR chemical shifts can indicate a 6-coordinate geometry, with values reported in the range of -271.7 ppm to -306.5 ppm. rsc.org
In addition to ¹¹⁹Sn NMR, ¹H and ¹³C NMR are routinely used to characterize the organic ligands attached to the tin center. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. rsc.orgmdpi.com For example, the coupling constant ¹J(¹¹⁹Sn-¹³C) is a useful parameter for determining the structure of organotin compounds. rsc.org
The synthesis of organotin esters, for example, can be monitored and the final products characterized using a combination of IR, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. scribd.com These techniques help to confirm the coordination of the carboxylate groups to the tin atom and to distinguish between different structural motifs, such as monomeric and polymeric structures. scribd.com
Table 2: Illustrative ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds
| Type of Organotin Compound | Typical ¹¹⁹Sn Chemical Shift Range (ppm) | Coordination | Reference |
| Diorganotin(IV) derivatives | -271.7 to -306.5 | 6 | rsc.org |
| General Organotin Compounds | -1900 to 700 | Varies | huji.ac.il |
Note: The chemical shifts are relative to a standard reference compound, typically tetramethyltin (B1198279) (Me₄Sn).
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. nanocomposix.comwyatt.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.govmdpi.com The Stokes-Einstein equation is then used to relate these fluctuations to the hydrodynamic diameter of the particles. wyatt.com
In the context of materials derived from this compound, DLS is frequently employed to characterize the size of nanoparticles synthesized using this precursor. For example, when sodium stannate is added to boiling water, it forms SnO₂ nanoparticles. DLS analysis of these nanoparticles revealed a hydrodynamic diameter of about 30 nm. nih.govrsc.org
DLS is also a valuable tool for monitoring the formation of core-shell nanostructures. In one study, silver nanoparticles were coated with a SnO₂ shell by adding increasing concentrations of sodium stannate. DLS analysis showed a corresponding increase in the mean hydrodynamic diameter of the particles, from approximately 23 nm to 44 nm, confirming the growth of the SnO₂ shell. nih.govrsc.org
It is important to note that DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This value can be influenced by the presence of a solvent layer and the shape of the particle.
Table 3: DLS Data for Nanoparticles Synthesized from Sodium Stannate
| Nanoparticle System | Mean Hydrodynamic Diameter (nm) | Reference |
| SnO₂ Nanoparticles | ~30 | nih.govrsc.org |
| Ag@SnO₂ Core-Shell (low stannate conc.) | ~23 | nih.govrsc.org |
| Ag@SnO₂ Core-Shell (high stannate conc.) | ~44 | nih.govrsc.org |
Thermal Analysis Techniques (e.g., TG-DSC) for Transformation Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DSC measures the difference in heat flow between a sample and a reference. When performed simultaneously (TG-DSC), these techniques provide comprehensive information about thermal events, such as decomposition, dehydration, and phase transitions. researchgate.net
For this compound (Na₂SnO₃·3H₂O), thermal analysis is used to study its decomposition and transformation into other materials. For example, TGA can be used to determine the temperature at which the water of hydration is lost. researchgate.net In the synthesis of materials like potassium stannate (K₂SnO₃) from sodium stannate, TGA can be used to study the CO₂ adsorption properties of the resulting material at high temperatures. nih.gov
In the context of flame retardants, the thermal decomposition of materials treated with stannates can be investigated using TG-MS (Thermogravimetric Analysis coupled with Mass Spectrometry). This allows for the identification of the gaseous products evolved during decomposition. Studies have shown that the addition of stannates can decrease the decomposition temperature and increase the amount of char produced, which contributes to their flame-retardant properties. researchgate.net
Thermal analysis is also crucial in the synthesis of complex oxides from sodium stannate. For instance, in the preparation of BaSnO₃ from Ba(OH)₂·8H₂O and Na₂SnO₃·3H₂O, TG-DSC analysis of the precursor gel helps to understand the reaction mechanisms and to determine the optimal calcination temperature to obtain the pure phase. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Sodium Stannate Trihydrate
Hydrolysis and Condensation Reactions of Hexahydroxostannate Complexes
The hexahydroxostannate(IV) ion, [Sn(OH)₆]²⁻, is the predominant species in alkaline solutions of tin(IV). The stability and reactivity of this complex are highly dependent on the pH of the aqueous environment. jmmab.com Under strongly alkaline conditions, the hexahydroxostannate(IV) ion is stable. However, as the pH is lowered, hydrolysis and condensation reactions are initiated.
In less alkaline or neutral solutions, the [Sn(OH)₆]²⁻ ion can undergo partial hydrolysis, leading to the formation of various hydroxo species. These reactions involve the protonation of the hydroxide (B78521) ligands and the subsequent elimination of water molecules. This process can lead to the formation of polynuclear stannate complexes through condensation, where tin centers are bridged by hydroxo or oxo groups. For instance, intermediates such as [Sn₃(OH)₄]²⁺ can be formed during partial hydrolysis and act as precursors in further condensation reactions.
The ultimate product of extensive hydrolysis and condensation is often the precipitation of amorphous tin(IV) hydroxide, Sn(OH)₄, or its hydrated form, which can also be viewed as stannic acid. This behavior is crucial in processes where the controlled precipitation of tin species is required. The specific nature of the resulting tin species is influenced by factors such as pH, temperature, and the presence of other ions in the solution. jmmab.com
The controlled hydrolysis and condensation of stannate precursors are also central to the synthesis of tin oxide nanoparticles and other structured tin-based materials. google.com By carefully managing the reaction conditions, the size, morphology, and crystallinity of the resulting tin oxide materials can be tailored for specific applications.
Redox Chemistry and Reducing Agent Mechanisms
While tin in sodium stannate is in the +4 oxidation state (Sn(IV)), which is its highest and most stable oxidation state, the compound can participate in redox reactions, sometimes acting as a precursor to reducing agents or facilitating reduction processes. cymitquimica.comreaxis.com In some contexts, sodium stannate itself is referred to as a reducing agent, although this is less common than for tin(II) compounds. justdial.comchemimpex.comcosmetihub.com Its role in redox chemistry is often more nuanced.
For instance, in certain organic synthesis applications, sodium stannate can facilitate reduction reactions. justdial.comcymitquimica.com More significantly, in industrial processes like electroplating, sodium stannate is a key component of alkaline tin plating baths. justdial.com While the deposition of metallic tin (Sn(0)) from the stannate solution (Sn(IV)) is an electrochemical reduction process, the stannate ion itself is the species being reduced at the cathode.
In a different type of redox interaction, sodium stannate has been investigated in the context of balancing redox reactions in aqueous solutions. For example, in the reaction between sodium stannite (B86514) (Na₂SnO₂) and bismuth hydroxide (Bi(OH)₃), the stannite is oxidized to stannate (Na₂SnO₃), while bismuth(III) is reduced to elemental bismuth. reddit.com This illustrates the role of the stannate ion as the oxidized product in a redox couple with stannite.
The following table summarizes the change in oxidation states in a relevant redox reaction:
| Reactant/Product | Initial Oxidation State of Tin | Final Oxidation State of Tin | Change in Oxidation State |
| Sodium Stannite (Na₂SnO₂) | +2 | - | - |
| Sodium Stannate (Na₂SnO₃) | - | +4 | +2 |
Reaction Pathways in Alkaline Environments
Sodium stannate is typically synthesized and is most stable in alkaline environments. jmmab.com The formation of sodium stannate itself involves the reaction of metallic tin or tin(IV) oxide with a strong base, such as sodium hydroxide. wikipedia.org
The reaction with metallic tin can be represented as: Sn + 2 NaOH + 4 H₂O → Na₂[Sn(OH)₆] + 2 H₂ wikipedia.org
When tin(IV) oxide is used, the reaction is: SnO₂ + 2 NaOH + 2 H₂O → Na₂[Sn(OH)₆] wikipedia.org
In industrial processes, such as the soda roasting of cassiterite (a tin ore), sodium carbonate is used to convert tin oxide into sodium stannate at high temperatures, often in a controlled atmosphere of carbon monoxide and carbon dioxide. wikipedia.orgmdpi.com The reaction proceeds in steps, with the initial formation of sodium stannate (Na₂SnO₃), which can then react with silica (B1680970) impurities to form sodium stannosilicate (Na₈SnSi₆O₁₈). mdpi.comnih.gov Understanding these reaction pathways is crucial for optimizing the extraction of tin and the purity of the final sodium stannate product. mdpi.comnih.govresearchgate.net
The decomposition of sodium stannosilicate can be achieved by using an excess of sodium carbonate, which pushes the equilibrium towards the formation of sodium stannate and sodium silicate (B1173343). mdpi.comnih.gov
Interactions with Metal Surfaces and Passivation Mechanisms (e.g., Aluminum-Water Systems)
A significant area of research into the chemical reactivity of sodium stannate involves its interaction with metal surfaces, particularly aluminum. unibs.itrsc.orgresearchgate.net Aluminum metal has a high potential for hydrogen generation through its reaction with water. However, this reaction is quickly stifled by the formation of a passivating layer of aluminum oxide (Al₂O₃) or hydroxide on the metal surface. unibs.it
The addition of sodium stannate to alkaline solutions significantly enhances the aluminum-water reaction and subsequent hydrogen generation. unibs.itrsc.orgresearchgate.net The proposed mechanism for this promoting effect is the in situ deposition of metallic tin particles onto the aluminum surface. rsc.orgresearchgate.net This occurs through a redox reaction where the more electropositive aluminum reduces the tin(IV) in the stannate ion to metallic tin.
These deposited tin particles are believed to act as local inhibitors to the repassivation of the aluminum surface. rsc.orgresearchgate.net By preventing the formation of a continuous and cohesive aluminum oxide layer, fresh aluminum remains exposed to react with water, thus sustaining the hydrogen generation process. unibs.it The presence of sodium stannate allows for a significant reduction in the concentration of sodium hydroxide required to achieve a favorable hydrogen generation rate, which also helps to mitigate corrosion issues with the system's apparatus. rsc.orgresearchgate.net
The synergistic effect of sodium hydroxide and sodium stannate dramatically improves the kinetics of the aluminum-water system. rsc.orgresearchgate.net In some applications, such as in aluminum-air batteries, hybrid additives including sodium stannate are used to suppress the self-corrosion of the aluminum anode, thereby extending the battery's lifespan. researchgate.net
Phase Transformations and Stability of Stannate Species
The stability of stannate species and their phase transformations are influenced by various factors, including temperature, pH, and the presence of other chemical species. jmmab.comrsc.orgresearchgate.net Sodium stannate trihydrate, Na₂[Sn(OH)₆], can be dehydrated to form anhydrous sodium stannate, Na₂SnO₃. wikipedia.org The anhydrous form is recognized as a distinct compound. wikipedia.org
In the context of material synthesis, the thermal transformation of sodium peroxostannate supported on graphene oxide has been studied. rsc.org These studies show that sodium stannate moieties can remain stable even at elevated temperatures in the presence of a reducing agent like reduced graphene oxide. rsc.org At temperatures up to 500 °C, other tin oxides may be reduced to elemental tin, while the sodium stannate phases remain largely unreduced. rsc.org
The presence of sodium ions can also influence the crystallization process of tin oxides. For example, the thermal transformation of sodium peroxostannate leads to an amorphous phase at 400 °C, with crystallization being delayed until higher temperatures. rsc.org At 500 °C, phases such as SnO and sodium stannates (e.g., Na₂SnO₃ and Na₂Sn₂O₅) can appear. rsc.org
In the presence of silica, as found in the processing of cassiterite ore, sodium stannate can undergo a phase transformation to form sodium stannosilicate (Na₈SnSi₆O₁₈). mdpi.comnih.gov This compound is a low-melting-point phase that can impact the quality of the desired sodium stannate product. mdpi.com The stability of different stannate perovskites (MSnO₃, where M can be Ca, Sr, Ba) has also been investigated, showing that the A-site cation can affect the stability of the stannate structure. rsc.org
The following table summarizes some of the different stannate and related species and their context of formation or stability:
| Compound/Species | Chemical Formula | Context of Formation/Stability |
| This compound | Na₂[Sn(OH)₆] | Stable form in aqueous solution, synthesized from tin or tin oxide in NaOH. wikipedia.org |
| Anhydrous Sodium Stannate | Na₂SnO₃ | Formed by dehydration of the trihydrate or high-temperature roasting. wikipedia.org |
| Tin(IV) Hydroxide | Sn(OH)₄ | Formed by hydrolysis of stannate solutions at lower pH. |
| Sodium Stannosilicate | Na₈SnSi₆O₁₈ | Formed during soda roasting of cassiterite containing silica. mdpi.comnih.gov |
| Stannate Perovskites | MSnO₃ (M=Ca, Sr, Ba) | Stability is dependent on the A-site cation. rsc.org |
Advanced Applications in Materials Science and Engineering Utilizing Sodium Stannate Trihydrate As Precursor
Fabrication of Tin Oxide (SnO2) Nanostructures and Thin Films
Sodium stannate trihydrate is a widely used precursor for creating tin oxide (SnO2) nanostructures and thin films. chemimpex.com These materials are integral to numerous electronic and optoelectronic devices due to their unique properties. The synthesis process often involves the hydrolysis of sodium stannate in an aqueous solution.
Core-Shell Nanoparticle Synthesis (e.g., TiO2@SnO2, Ag@SnO2)
A significant application of this compound is in the synthesis of core-shell nanoparticles, where a core material is coated with a shell of tin oxide. This architecture allows for the combination of properties from different materials, leading to enhanced performance in various applications.
Titanium Dioxide@Tin Oxide (TiO2@SnO2):
Researchers have successfully synthesized TiO2@SnO2 core-shell nanoparticles using this compound as the SnO2 precursor. uh.edugexinonline.com In a typical process, pre-synthesized TiO2 nanoparticles are dispersed in water and heated. uh.edugexinonline.com An aqueous solution of this compound is then introduced, leading to the hydrolysis of stannate ions and the subsequent deposition of a SnO2 shell onto the TiO2 cores. uh.edugexinonline.com The thickness of the SnO2 shell can be controlled by adjusting reaction parameters such as the concentration of the sodium stannate solution and the reaction time. uh.edugexinonline.com This method has been shown to produce uniform and controlled coatings with shell thicknesses ranging from 5 to 40 nm. gexinonline.com The resulting TiO2@SnO2 nanoparticles form a type-II heterojunction, which is beneficial for applications in photovoltaics and photocatalysis due to improved charge carrier separation and extended lifetime. uh.edugexinonline.com
| Core Material | Shell Precursor | Shell Material | Shell Thickness | Synthesis Method | Reference |
| TiO2 | This compound | SnO2 | 5-40 nm | Solution-based step-growth | gexinonline.com |
| TiO2 | This compound | SnO2 | 4 ± 2 nm | Stepwise addition | researchgate.net |
Silver@Tin Oxide (Ag@SnO2):
Similarly, this compound is employed in the fabrication of Ag@SnO2 core-shell nanoparticles. nih.govrsc.orgresearchgate.net A common method involves adding an aqueous solution of this compound to a boiling solution containing silver nanoparticles (AgNPs). nih.govresearchgate.net The high temperature facilitates the hydrolysis of sodium stannate, resulting in the formation of a SnO2 shell on the surface of the AgNPs. nih.gov The thickness of the SnO2 shell is tunable, typically ranging from 2 to 13 nm, by controlling the amount of sodium stannate added. nih.govresearchgate.net These Ag@SnO2 nanoparticles exhibit enhanced stability in various biological solutions and can be used in applications such as photocatalysis and as antibacterial agents. nih.govmdpi.com
| Core Material | Shell Precursor | Shell Material | Shell Thickness | Synthesis Method | Reference |
| Ag Nanoparticles | This compound | SnO2 | 2-13 nm | One-step hydrolysis | nih.govresearchgate.net |
| Ag Nanowires | This compound | SnO2 | ~14 nm | Hydrolysis | mdpi.com |
Electron Transport Layers for Photovoltaics (e.g., Perovskite Solar Cells)
This compound is a key precursor in the development of electron transport layers (ETLs) for perovskite solar cells. chemrxiv.orgchemrxiv.org A non-toxic and rapid chemical bath deposition (CBD) method utilizes sodium stannate solutions to grow SnO2 thin films. chemrxiv.orgchemrxiv.org In this process, substrates are immersed in a heated aqueous solution of this compound. chemrxiv.org This leads to the formation of a thin, amorphous Sn(IV)-oxide film, which serves as an efficient ETL. chemrxiv.orgchemrxiv.org This method is advantageous as it avoids the use of toxic precursors like tin(II) chloride. chemrxiv.org The resulting SnO2 ETLs facilitate efficient charge extraction and transport from the perovskite layer to the electrode, contributing to high power conversion efficiencies in solar cells. chemrxiv.orgchemrxiv.org Research has shown that solar cells fabricated with these ETLs can achieve power conversion efficiencies of at least 23.2%. chemrxiv.org
| Precursor | Deposition Method | Film Thickness | Application | Achieved Efficiency | Reference |
| This compound | Chemical Bath Deposition | ~9 nm | Electron Transport Layer in Perovskite Solar Cells | >23.2% | chemrxiv.org |
Transparent Conductive Coatings for Optoelectronics
The use of this compound extends to the creation of transparent conductive coatings, which are essential components in optoelectronic devices like touchscreens and solar cells. chemimpex.com Tin oxide is a transparent conducting oxide, and sodium stannate serves as a convenient precursor for depositing SnO2 thin films. chemimpex.com These films can be produced through various methods, including sol-gel processes and chemical bath deposition, starting from sodium stannate solutions. The resulting coatings exhibit high optical transparency and electrical conductivity, properties that are critical for their function in optoelectronic applications.
Synthesis of Mixed Metal Stannate Composites and Oxides
This compound also serves as a tin source for the synthesis of various mixed metal stannate composites and oxides, which possess unique properties for specialized applications.
Magnesium Tin Composite Oxides (MgSnO3) and Peroxo Precursors
Magnesium tin composite oxides, such as magnesium metastannate (MgSnO3), can be synthesized using sodium stannate. One method involves the thermal decomposition of a peroxo precursor, which can be prepared at temperatures below 700 °C. researchgate.net Another approach is the treatment of a mixture of sodium stannate (Na2SnO3) and magnesium sulfate (B86663) (MgSO4) at elevated temperatures, for instance, 850 °C for 4 hours. researchgate.net These synthesis routes allow for the formation of magnesium tin composite oxides that can be used in various applications.
Lanthanum and Neodymium Stannate Nanoparticles for Sensing Applications
This compound is a precursor for synthesizing lanthanide stannate nanoparticles, such as lanthanum stannate (La2Sn2O7) and neodymium stannate (Nd2Sn2O7), which have shown promise in sensing applications. sigmaaldrich.cnresearchgate.net These nanoparticles are often synthesized via co-precipitation methods. For instance, praseodymium stannate (Pr2Sn2O7) nanoparticles have been synthesized by reacting praseodymium nitrate (B79036) hexahydrate with this compound in the presence of urea. maynoothuniversity.ie Similarly, barium stannate (BaSnO3) has been prepared using barium chloride and this compound. bohrium.com The resulting nanoparticles can be incorporated into electrodes for the electrochemical detection of various analytes. maynoothuniversity.ienih.govresearchgate.net For example, lanthanum stannate nanoparticle-modified electrodes have been developed for the detection of eugenol. researchgate.net
| Compound | Synthesis Method | Precursors | Application |
| Praseodymium Stannate (Pr2Sn2O7) | Co-precipitation | Praseodymium nitrate hexahydrate, this compound, Urea | Electrochemical sensor |
| Barium Stannate (BaSnO3) | Co-precipitation | Barium chloride, this compound | Electrochemical detection |
| Lanthanum Stannate (La2Sn2O7) | Hydrothermal | Lanthanum(III) nitrate hexahydrate, Tin(II) chloride | Electrochemical sensor |
Role in Glass and Ceramic Manufacturing Processes (Mechanistic Studies on Fluxing Agents)
This compound plays a dual role in the production of glass and ceramics, acting as both a fluxing agent and a fining agent. alphachem.biz Its incorporation into the raw material batch contributes to the quality and properties of the final product through distinct chemical and physical mechanisms.
As a fluxing agent , the primary contribution of sodium stannate comes from its sodium oxide (Na₂O) component. In the high-temperature environment of a glass furnace or ceramic kiln, the compound decomposes. The released sodium oxide acts as a "network modifier" in the silicate (B1173343) or aluminosilicate (B74896) melt. researchgate.netniir.org The fundamental structure of glass and many ceramics is a three-dimensional network of silica (B1680970) (SiO₂) tetrahedra linked by strong silicon-oxygen-silicon (Si-O-Si) covalent bonds. niir.orgscribd.com These bonds are responsible for the high melting point and viscosity of pure silica.
The sodium ions (Na⁺) from the sodium oxide interact with this network, breaking the Si-O-Si linkages and creating non-bridging oxygens (NBOs). niir.orgosti.gov This disruption of the continuous network lowers the energy required to melt the batch, effectively reducing the melting temperature and decreasing the viscosity of the molten glass. researchgate.netresearchgate.net A lower viscosity makes the melt more homogeneous and easier to form. In ceramic glazes, this fluxing action ensures a smooth, well-fused glassy layer at a lower firing temperature. researchgate.netresearchgate.net
Interactive Table: Fluxing Action Mechanism
| Component | Action | Mechanism | Effect on Melt |
| Sodium Oxide (Na₂O) from Sodium Stannate | Network Modifier | Introduces Na⁺ ions that break Si-O-Si bonds, creating non-bridging oxygens. | Lowers melting temperature and reduces viscosity. |
| Silica (SiO₂) Network | Network Former | Forms the primary 3D structure of the glass or ceramic. | High intrinsic melting point and viscosity. |
As a fining agent , the tin(IV) oxide (SnO₂) component of sodium stannate is key. Fining is the process of removing gas bubbles from the molten glass, which is crucial for achieving high optical clarity. alphachem.bizneg.co.jp Tin oxide is classified as a redox fining agent. neg.co.jpscribd.com At the high temperatures of the glass melt (typically 1500-1630°C), tin(IV) oxide undergoes a reduction reaction, releasing oxygen gas. scribd.com
Fining Reaction: SnO₂(melt) → SnO(melt) + ½O₂(gas)
This released oxygen diffuses into the small bubbles of trapped air or carbon dioxide already present in the melt. The influx of oxygen causes these bubbles to grow larger. According to Stokes' law, the ascent velocity of a bubble is proportional to the square of its radius. Therefore, the enlarged bubbles rise much faster through the viscous melt to the surface, where they are eliminated. neg.co.jpsemanticscholar.org The use of tin oxide is particularly advantageous for alkali-free glasses, such as those used for LCD displays, which require high melting temperatures where traditional fining agents are less effective. scribd.com
In certain ceramic processes, particularly when silica is present as a gangue mineral with cassiterite (a tin ore), sodium stannate can react to form complex sodium stannosilicates (e.g., Na₈SnSi₆O₁₈). mdpi.commdpi.com The formation of these intermediate phases can influence the final properties and microstructure of the ceramic material. mdpi.com
Stabilization of Nanoparticle Dispersions (e.g., Silver Nanoparticles)
This compound is a key precursor in the synthesis of core-shell nanostructures, a prominent strategy for enhancing the stability of nanoparticle dispersions. A significant application is in the stabilization of silver nanoparticles (AgNPs) and silver nanowires (AgNWs) by creating a protective, inert shell of tin(IV) oxide (SnO₂) around them.
The process involves the controlled hydrolysis of sodium stannate in an aqueous solution containing the silver nanoparticles. When an aqueous solution of this compound is added to a heated suspension of AgNPs (typically at or near boiling), the stannate hydrolyzes. This hydrolysis, often driven by a change in pH, results in the precipitation of a uniform layer of SnO₂ onto the surface of the silver nanoparticles. This creates a core-shell structure, denoted as Ag@SnO₂.
This facile, one-step coating process allows for precise control over the thickness of the SnO₂ shell, typically ranging from 2 to 13 nanometers, by adjusting the concentration of the sodium stannate precursor. Microwave irradiation can be subsequently applied to enhance the uniformity and adhesion of the shell.
The primary benefit of this SnO₂ shell is a dramatic improvement in the stability of the silver nanoparticles in various challenging environments. Unprotected AgNPs are susceptible to aggregation in solutions with high ionic strength (like biological fluids) and can dissolve in the presence of complexing or oxidizing agents. The chemically inert and robust SnO₂ shell acts as a physical barrier, preventing both aggregation and dissolution.
Research has demonstrated that Ag@SnO₂ nanoparticles exhibit exceptional stability in:
High Salt Concentrations: Stable in solutions like sodium chloride (NaCl) at physiological concentrations (150 mM) and higher.
Biological Buffers: Remain stable in common biological buffers such as Tris-buffered saline (TBS) and phosphate (B84403) buffers across a range of pH values.
Harsh Chemical Environments: Show resistance to dissolution even in strongly complexing solutions like potassium cyanide (KCN).
This enhanced stability is crucial for applications in biological systems, where nanoparticle integrity is paramount.
Interactive Table: Research Findings on Ag@SnO₂ Nanoparticle Stabilization
| Precursor | Nanoparticle Core | Shell Material | Synthesis Method | Key Findings | Reference |
| This compound | Silver Nanoparticles (AgNPs) | Tin(IV) Oxide (SnO₂) | One-step hydrolysis in boiling water, optional microwave treatment. | Formation of a uniform SnO₂ shell with controllable thickness (2-13 nm). | |
| This compound | Silver Nanoparticles (AgNPs) | Tin(IV) Oxide (SnO₂) | One-step hydrolysis in boiling water, optional microwave treatment. | Greatly improved stability in biological solutions (NaCl, TBS, phosphate buffer). | |
| This compound | Silver Nanoparticles (AgNPs) | Tin(IV) Oxide (SnO₂) | One-step hydrolysis in boiling water, optional microwave treatment. | Enhanced resistance to dissolution in harsh chemical environments (e.g., KCN). | |
| This compound | Silver Nanowires (AgNWs) | Tin(IV) Oxide (SnO₂) | Treatment with sodium stannate in aqueous solution at 100°C. | Formation of a 14 nm thick SnO₂ shell composed of rutile-type crystals. |
Catalytic Performance and Reaction Mechanisms of Sodium Stannate Trihydrate
Heterogeneous Catalysis by Sodium Stannate and Derived Superbasic Materials
Simple thermal treatment of sodium stannate hydrate (B1144303) in a nitrogen atmosphere can produce a solid superbase with a basic strength (H_) greater than 26.5. researchgate.netresearchgate.net This superbasic character is central to its catalytic activity. Research has shown that both the superbasicity and the catalytic performance of sodium stannate increase with heat treatment, reaching an optimal level at a calcination temperature of 623K, after which they decline. researchgate.netresearchgate.net These activated sodium stannate samples have demonstrated excellent catalytic efficiency in several key organic reactions. researchgate.netresearchgate.net
Superbasic sodium stannate has proven to be an effective catalyst for dehydrogenation reactions. researchgate.netresearchgate.net Specifically, it shows excellent catalytic efficiency in the dehydrogenation of propan-2-ol. researchgate.netresearchgate.net The catalytic activity in this reaction is directly correlated with the material's superbasicity, which is maximized after calcination at 623K. researchgate.netresearchgate.net This process underscores the material's ability to facilitate the removal of hydrogen from organic substrates.
The Michael addition, a crucial carbon-carbon bond-forming reaction, is efficiently catalyzed by superbasic sodium stannate. researchgate.netresearchgate.net This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Thermally treated sodium stannate serves as an effective heterogeneous catalyst for the Michael addition of various electron-deficient olefins. researchgate.netresearchgate.net Its performance in these reactions is also closely linked to its superbasic properties. researchgate.netresearchgate.net Furthermore, the catalyst has been found to be efficient for the anti-Markovnikov hydroamination and hydroalkoxylation of electron-deficient olefins under mild conditions. researchgate.net
Sodium stannate demonstrates high catalytic activity in the transesterification of cyclic carbonates, such as ethylene (B1197577) carbonate, with methanol. researchgate.netresearchgate.net This base-catalyzed reaction involves the exchange of an alkoxy group of an ester. masterorganicchemistry.com The superbasic sites on the activated sodium stannate facilitate this transformation efficiently. researchgate.net The catalytic efficiency is dependent on the calcination temperature, which influences the number of superbasic sites. researchgate.netresearchgate.net For instance, after calcination at 623K, the material possesses a significant number of superbasic sites, measured up to 0.254 mmol/g. researchgate.netresearchgate.net
Table 1: Effect of Calcination Temperature on Sodium Stannate Catalyst Properties
| Calcination Temperature (K) | Superbasicity (mmol/g) | Catalytic Activity Trend |
|---|---|---|
| 573 | Increasing | Increasing |
| 623 | 0.254 (Maximum) | Maximum |
| >623 | Declining | Declining |
Data derived from research on superbasic sodium stannate catalysts. researchgate.netresearchgate.net
Michael Addition Reactions of Electron-Deficient Olefins
Ring-Opening Polymerization Catalysis (e.g., Ethylene Carbonate Polymerization)
Sodium stannate trihydrate acts as a heterogeneous transesterification catalyst for the ring-opening polymerization (ROP) of cyclic esters like ethylene carbonate. rsc.orgresearchgate.net This process is initiated by an alcohol, such as monoethylene glycol, and results in a copolymer. usm.edukpi.ua The use of this compound as a heterogeneous catalyst can lead to higher polymerization rates and conversions exceeding 90% compared to some soluble organotin catalysts. usm.edu The polymerization is first-order with respect to the ethylene carbonate concentration. usm.edu
During the ring-opening polymerization of ethylene carbonate, the alkalinity of the catalyst plays a crucial role in determining the structure of the resulting polymer. kpi.ua The reaction proceeds via two competitive pathways, leading to a copolymer containing both carbonate and ether linkages, known as poly(ethylene ether-carbonate). usm.edukpi.ua
The mechanism involves a nucleophilic attack on the ethylene carbonate monomer. mdpi.com
Carbonate Linkage Formation : Attack on the carbonyl carbon is kinetically favorable but reversible. This pathway retains the carbonate structure in the polymer chain. mdpi.com
Ether Linkage Formation : Attack on an ethylene carbon is an irreversible process that results in the elimination of carbon dioxide (CO₂). mdpi.com
The balance between these two pathways is influenced by reaction conditions. Higher catalyst concentrations and elevated temperatures (above 150°C) favor the formation of ether linkages due to the accelerated elimination of CO₂. It has been observed that the retention of CO₂, and thus the formation of carbonate linkages, decreases as the alkalinity of the catalyst increases. kpi.ua
Table 2: Competing Pathways in Ethylene Carbonate ROP Catalyzed by this compound
| Pathway | Site of Nucleophilic Attack | Key Feature | Product Linkage | Influenced By |
|---|---|---|---|---|
| Path 1 | Carbonyl Carbon | Kinetically favorable, reversible | Carbonate | Lower Temperature |
| Path 2 | Ethylene Carbon | Irreversible, CO₂ elimination | Ether | Higher Temperature, Higher Catalyst Alkalinity/Concentration |
Information synthesized from studies on ethylene carbonate polymerization. kpi.uamdpi.com
Mechanistic Insights into Catalytic Activity and Superbasicity
The catalytic effectiveness of thermally activated sodium stannate is fundamentally linked to its superbasicity. researchgate.netresearchgate.net Superbasicity, defined as a basic strength higher than that of magnesium oxide (H_ = 26.5), arises from the generation of specific sites on the catalyst's surface during thermal treatment. researchgate.net
The origin of these superbasic sites is attributed to the high electron-donating ability of surface oxygen anions (O²⁻). researchgate.netresearchgate.net The calcination process modifies the surface structure of the sodium stannate hydrate, creating these highly active basic centers. The quantity and strength of these sites can be characterized by techniques such as temperature-programmed desorption (TPD) using carbon dioxide as a probe molecule and by using Hammett indicators. researchgate.netresearchgate.net
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | Na₂SnO₃·3H₂O |
| Propan-2-ol | C₃H₈O |
| Ethylene Carbonate | C₃H₄O₃ |
| Methanol | CH₃OH |
| Carbon Dioxide | CO₂ |
| Monoethylene Glycol | C₂H₆O₂ |
| Magnesium Oxide | MgO |
| Tin(IV) oxide | SnO₂ |
| Sodium Carbonate | Na₂CO₃ |
| Dibutyltin diacetate | C₁₂H₂₄O₄Sn |
| Dibutyltin dilaurate | C₃₂H₆₄O₄Sn |
| Dibutyltin dimethoxide | C₁₀H₂₄O₂Sn |
| Butyllithium | C₄H₉Li |
Electrochemical Applications and Energy Storage Research Involving Sodium Stannate Trihydrate
Precursor for Electrode Materials in Battery Systems
Recent research has highlighted the potential of sodium stannate trihydrate as a precursor in the synthesis of electrode materials for next-generation battery systems. rasayanjournal.co.inresearchgate.netresearchgate.netresearchgate.net Its chemical properties allow for the formation of tin-based compounds that are electrochemically active and can enhance the performance of batteries. rasayanjournal.co.inresearchgate.netresearchgate.netresearchgate.netreaxis.com
Lithium-Ion Battery Anode Materials (e.g., Tin-Doped Silicon/Carbon Composites)
In one approach, this compound is used to create tin oxide nanoparticles that are then integrated into a carbon xerogel (CX) matrix. uliege.be This method aims to leverage the high capacity of tin oxide while the carbon matrix provides structural support and enhances electrical conductivity. uliege.be Another innovative, low-temperature, and waste-free method involves coating graphene oxide with sodium stannate using a sodium peroxostannate precursor. rsc.orgrsc.org This process results in a sodium stannate-coated reduced graphene oxide anode that has demonstrated a charge capacity of 610 mAh g⁻¹ after 140 cycles at a current density of 100 mA g⁻¹. rsc.orgrsc.org
Binary metal oxide stannates, derived from precursors like sodium stannate, are also being explored as anode materials for both LIBs and sodium-ion batteries (SIBs). nih.gov These materials, with the general formula M₂SnO₄ (where M can be Zn, Mn, Co, etc.), offer high theoretical capacities. nih.govmdpi.com However, they suffer from significant volume expansion during ion insertion and extraction, which can lead to capacity degradation. nih.govfrontiersin.org Research efforts are focused on strategies like nanosizing, creating composite structures with carbon, and developing unique morphologies to overcome these challenges. nih.govmdpi.com
Table 1: Performance of Sodium Stannate-Derived Anode Materials in Lithium-Ion Batteries
| Anode Material | Synthesis Precursor | Key Features | Reported Capacity | Cycling Stability |
| Sodium stannate-coated reduced graphene oxide | Sodium peroxostannate (from this compound) | Low-temperature, waste-free synthesis | 610 mAh g⁻¹ | Stable for 140 cycles at 100 mA g⁻¹ rsc.orgrsc.org |
| Tin oxide-doped carbon xerogel (CX) | This compound | Infiltration and reduction within CX matrix | - | Further optimization needed uliege.be |
| M₂SnO₄-based composites (e.g., Co₂SnO₄) | Stannate precursors | High theoretical capacity | >1000 mAh g⁻¹ (Co₂SnO₄ HC@rGO) | >100 cycles at 100 mA g⁻¹ mdpi.com |
| Tin dioxide–sodium stannate composite | Sodium peroxostannate | Composite of cassiterite SnO₂, Na₂Sn₂O₅, and Na₂Sn(OH)₆ | - | - researchgate.net |
Solid Electrolyte Research
This compound and its derivatives are being investigated for their potential use in solid electrolytes for batteries. rasayanjournal.co.inresearchgate.netresearchgate.netresearchgate.netreaxis.com The development of solid-state electrolytes is a critical area of battery research, aiming to improve safety and energy density compared to traditional liquid electrolytes. While specific research on this compound as a primary solid electrolyte is emerging, its role as a precursor or additive is being actively explored. rasayanjournal.co.inreaxis.commdpi.com
Applications in Aluminum-Air Batteries (e.g., Corrosion Inhibition Mechanisms)
In aluminum-air batteries, this compound is primarily utilized as a corrosion inhibitor in the alkaline electrolyte. reaxis.comresearchgate.net The aluminum anode in these batteries is prone to severe self-corrosion in the alkaline environment, which reduces the battery's efficiency and lifespan. researchgate.netresearchgate.net
Sodium stannate works by forming a protective layer on the aluminum anode surface. reaxis.comresearchgate.net The stannate ions (SnO₃²⁻) in the electrolyte are reduced to metallic tin and deposit on the aluminum surface. nso-journal.org This tin layer increases the overpotential for hydrogen evolution, a primary parasitic reaction, thereby suppressing the self-corrosion of the aluminum anode. nso-journal.org
Table 2: Effect of Sodium Stannate as a Corrosion Inhibitor in Aluminum-Air Batteries
| Electrolyte Additive(s) | Anode Material | Key Finding | Reference |
| This compound (SST) and Potassium Sodium Tartrate Tetrahydrate (STT) | Pure Aluminum Sheet (PAS) | Inhibition efficiency increased with inhibitor concentration. researchgate.net | researchgate.net |
| Ellagic Acid and Sodium Stannate | Aluminum | Corrosion rate reduced from 0.7667 to 0.3662 mg cm⁻² min⁻¹, achieving a specific capacity of 2439 mAh g⁻¹. researchgate.net | researchgate.net |
| Sodium Stannate and Concentrated Potassium Acetate (B1210297) | Aluminum | Reduced corrosion rate to 0.085 mg cm⁻² min⁻¹ by decreasing free H₂O molecules and increasing hydrogen evolution potential. rsc.org | rsc.org |
| Sodium Thiosulfate and Sodium Stannate | Aluminum Alloy | Significantly reduces hydrogen evolution and negatively shifts the working potential, improving corrosion resistance. google.com | google.com |
General Electrochemical Performance Studies
Beyond specific battery types, this compound is also involved in broader electrochemical performance studies. researchgate.net These studies often investigate the fundamental electrochemical behavior of materials where sodium stannate is used as an additive or precursor. For example, research has been conducted on the effect of sodium stannate as an electrolyte additive on the electrochemical performance of a Mg–8Li–1Y alloy electrode in a NaCl solution. researchgate.net Such studies are crucial for understanding the underlying mechanisms that can lead to the development of improved energy storage devices. The compound's ability to influence electrochemical reactions makes it a valuable tool for researchers exploring new materials and systems. alibaba.com
Environmental Remediation Technologies and Mechanistic Insights with Sodium Stannate Trihydrate
Adsorption and Removal Mechanisms of Heavy Metals from Aqueous Solutions
Materials derived from sodium stannate, particularly tin(IV) oxide (SnO₂), have demonstrated significant efficacy as adsorbents for the removal of divalent heavy metal ions from contaminated water. irost.irirost.irsciencepg.com The primary mechanisms governing the removal of these contaminants are complex and multifaceted, involving a combination of physical and chemical processes. mdpi.com
The adsorption mechanism is largely attributed to processes such as ion exchange, electrostatic attraction, and the formation of inner-sphere complexes. mdpi.comresearchgate.netnih.gov The surface of tin oxide nanoparticles possesses hydroxyl groups that can participate in ion exchange with metal cations in the aqueous solution. The process is highly dependent on the pH of the solution, which affects both the surface charge of the adsorbent and the speciation of the metal ions. irost.irutrgv.edu
Optimal adsorption for lead (Pb²⁺) and cadmium (Cd²⁺) ions by SnO₂ nanoparticles has been observed at a pH of 6. irost.irirost.ir For copper (Cu²⁺) and nickel (Ni²⁺), the optimal binding pH is around 5. utrgv.edu At lower pH values, an abundance of hydrogen ions (H⁺) competes with the metal cations for active adsorption sites, reducing the removal efficiency. researchgate.net As the pH increases, the surface of the adsorbent becomes more negatively charged, promoting the electrostatic attraction of positively charged metal ions. mdpi.com
Kinetic studies often indicate that the adsorption process follows a chemical adsorption (chemisorption) model. irost.irirost.ir Thermodynamic analyses have shown that the adsorption of heavy metals like Pb²⁺ and Cd²⁺ onto SnO₂ nanoparticles is typically a spontaneous and exothermic process. irost.irirost.ir
| Heavy Metal Ion | Adsorbent | Optimal pH | Maximum Removal (%) | Reference |
|---|---|---|---|---|
| Lead (Pb²⁺) | SnO₂ Nanoparticles | 6 | ~99% | sciencepg.com |
| Cadmium (Cd²⁺) | SnO₂ Nanoparticles | 6 | 93% | irost.irirost.ir |
| Copper (Cu²⁺) | SnO₂ Nanomaterial | 5 | Data not specified | utrgv.edu |
| Nickel (Ni²⁺) | SnO₂ Nanomaterial | 5 | Data not specified | utrgv.edu |
Photocatalytic Degradation of Organic Pollutants
Sodium stannate trihydrate is a key starting material in the synthesis of stannate-based photocatalysts, such as tin oxide (SnO₂) and zinc stannate (ZnSnO₃), which are employed in the degradation of organic pollutants in wastewater. rsc.orgchimicatechnoacta.ru These semiconductor materials, when illuminated with light of sufficient energy, can generate reactive oxygen species (ROS) that break down complex organic molecules into simpler, less harmful substances.
To enhance the photocatalytic efficiency of stannate-based materials, particularly under visible light, advanced composite structures have been designed. A prominent example is the core/shell silver/tin oxide (Ag/SnO₂) nanowire system. These structures are fabricated by coating silver nanowires (AgNWs) with a shell of SnO₂.
This design leverages the unique properties of both materials. The one-dimensional nanowire morphology provides a large surface area and a direct pathway for electron transport. The silver core acts as an antenna for visible light, a region of the solar spectrum where the wide-bandgap SnO₂ is typically not active.
The enhanced photocatalytic activity of composite systems like Ag/SnO₂ nanowires is primarily due to improved charge separation and the suppression of electron-hole pair recombination. When the photocatalyst absorbs a photon, an electron is excited from the valence band to the conduction band, leaving a hole behind. For a successful photocatalytic reaction, these charge carriers must migrate to the surface and react before they recombine.
In Ag/SnO₂ nanowires, two key mechanisms facilitate this separation:
Surface Plasmon Resonance (SPR): The silver nanowire core exhibits SPR when exposed to visible light. This collective oscillation of electrons in the silver enhances the local electromagnetic field, which in turn increases the rate of electron-hole pair generation in the adjacent SnO₂ shell.
Schottky Barrier Formation: A Schottky barrier is formed at the interface between the silver metal core and the n-type semiconductor SnO₂ shell. This barrier promotes the transfer of photogenerated electrons from the SnO₂ to the Ag core, while the holes remain on the SnO₂ surface. This spatial separation of electrons and holes significantly reduces their recombination rate, thereby increasing the quantum efficiency of the photocatalytic process. The separated charges can then participate in redox reactions, generating highly reactive hydroxyl radicals (•OH) that degrade organic pollutants.
| Pollutant | Photocatalyst | Irradiation Source | Degradation Time | Reference |
|---|---|---|---|---|
| Rhodamine B | Ag/SnO₂ Nanowires | 450 nm light | 90 min | researchgate.net |
| Malachite Green | Ag/SnO₂ Nanowires | 450 nm light | 40 min | researchgate.net |
| Rhodamine-B (RhB) | SnO₂ Nanoparticles | UV irradiation | 120 min (92% degradation) | irost.ir |
Design of Stannate-Based Photocatalytic Systems (e.g., Ag/SnO2 Nanowires)
Waste Water Treatment Processes (Mechanistic Studies)
The role of sodium stannate in wastewater treatment extends beyond being a simple precursor. Its chemical behavior in aqueous solutions is integral to several treatment mechanisms. Sodium stannate is an alkaline salt that hydrolyzes in water. This hydrolysis can be represented by the reaction:
SnO₃²⁻ + 2H₂O ⇌ H₂SnO₃ + 2OH⁻
To prevent the precipitation of stannic acid (H₂SnO₃), a high pH (typically above 10) is maintained during processes where soluble stannate is required. scribd.com
Furthermore, sodium stannate is utilized as a stabilizer for hydrogen peroxide (H₂O₂). scribd.com Stabilized hydrogen peroxide is a key component in Advanced Oxidation Processes (AOPs), which are highly effective for treating wastewater containing refractory organic compounds. The stannate helps to control the decomposition rate of H₂O₂, ensuring a sustained release of hydroxyl radicals for pollutant degradation.
In another application, sodium stannate solutions can activate aluminum for enhanced hydrogen production from water. researchgate.net During this process, the sodium stannate is partially reduced to metallic tin, which forms galvanic microcells with the aluminum. This accelerates the corrosion of aluminum, promoting its reaction with water to generate hydrogen gas and aluminum hydroxide (B78521). This principle can be harnessed for in-situ hydrogen generation for reductive remediation processes or for energy production from waste aluminum sources. researchgate.net
Theoretical and Computational Chemistry Studies of Sodium Stannate Trihydrate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. mdpi.com It is instrumental in calculating properties like band structure, the density of states (DOS), and the nature of chemical bonding, which are fundamental to a material's electronic and optical behavior.
While comprehensive DFT studies specifically detailing the electronic structure of sodium stannate trihydrate are not widely available in public literature, the methodology is well-established for related stannate compounds. For instance, DFT has been successfully employed to investigate the electronic and optical properties of materials like cadmium stannate (Cd₂SnO₄) and zinc stannate (ZnSnO₃). mdpi.comresearchgate.net In such studies, calculations typically reveal the band gap—the energy difference between the valence and conduction bands—which determines if a material is a conductor, semiconductor, or insulator. The partial density of states (PDOS) analysis can further elucidate the contribution of specific atomic orbitals (e.g., Sn 5s, O 2p) to the valence and conduction bands. mdpi.com
For this compound, DFT calculations could be used to:
Determine the precise band gap energy.
Analyze the covalent and ionic character of the Sn-O bonds within the [Sn(OH)₆]²⁻ anion. wikipedia.org
Model the distribution of electron density to understand charge transfer between the sodium cations and the hexahydroxostannate anion complex.
Predict how defects or doping might alter the electronic properties.
Such theoretical predictions are crucial for designing new materials with tailored electronic characteristics for applications in fields like transparent conductors or catalysts. researchgate.net
Molecular Dynamics Simulations for Structural Dynamics
Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of material dynamics, including vibrational modes, diffusion, and conformational changes.
Specific MD simulation studies focused solely on this compound are sparse. However, the technique is widely applied to understand the structural dynamics of hydrated inorganic salts and materials in aqueous solutions. acs.orglammpstube.com
Potential applications of MD simulations for this compound include:
Structural Stability: Simulating the compound at various temperatures to understand the dynamics of the crystal lattice, the motion of the water of hydration, and the stability of the [Sn(OH)₆]²⁻ octahedral structure.
Aqueous Solution Behavior: Modeling the dissociation of sodium stannate in water to study the hydration shell around the Na⁺ and [Sn(OH)₆]²⁻ ions and to calculate properties like the radial distribution function. researchgate.net
Diffusion Coefficients: Predicting the self-diffusion coefficients of ions in solution, which is critical for understanding its behavior in applications like electroplating.
Mechanical Properties: Simulating the response of the crystal structure to applied stress to predict mechanical properties like bulk modulus and shear modulus. mdpi.com
MD simulations could provide an atomistic-level understanding of the processes governing the material's stability and its interactions with its environment, bridging the gap between static crystal structures and real-world dynamic behavior. researchgate.net
Reaction Pathway Modeling and Energy Landscape Analysis
Understanding the chemical reactions that form a compound is essential for optimizing its synthesis. Computational modeling can map out the energy landscapes of reaction pathways, identifying intermediate structures, transition states, and activation energies.
The synthesis of sodium stannate can follow several routes, each presenting a unique reaction pathway that can be modeled computationally. DFT calculations are particularly useful for determining the thermodynamics and kinetics of these solid-state or solution-based reactions. Experimental studies have identified key reactions and controlling factors that provide a basis for theoretical investigation. For example, the formation of anhydrous sodium stannate (Na₂SnO₃) from tin(IV) oxide (SnO₂) and sodium carbonate (Na₂CO₃) under a CO-CO₂ atmosphere is known to be a complex process where the rate-controlling step changes with temperature. researchgate.net At 800 °C, the reaction is controlled by the interfacial chemical reaction, while at higher temperatures (850–900 °C), it becomes diffusion-controlled. researchgate.net
Computational modeling could elucidate these steps by:
Calculating the reaction energies for proposed elementary steps.
Modeling the transition state structures to determine activation barriers.
Analyzing competing reaction pathways, such as the formation of the insoluble impurity Na₈SnSi₆O₁₈ when silica (B1680970) is present in the reactants. mdpi.com
| Reactants | Product Form | Conditions | Reference |
|---|---|---|---|
| SnO₂ + Na₂CO₃ | Na₂SnO₃ (anhydrous) | Roasting at >800 °C in CO-CO₂ atmosphere | wikipedia.orgresearchgate.net |
| SnO₂ + NaOH | Na₂[Sn(OH)₆] | Aqueous solution | wikipedia.orgrasayanjournal.co.in |
| Sn (metal) + NaOH + H₂O | Na₂[Sn(OH)₆] | Aqueous solution | wikipedia.org |
| SnCl₄ + NaOH | Sn(OH)₄ (intermediate) -> Na₂[Sn(OH)₆] | Neutralization followed by synthesis | google.com |
Prediction of Material Properties and Interactions at Atomic Level
First-principles calculations allow for the prediction of a material's intrinsic properties based on its atomic structure. These predictions can guide the development of materials for specific applications.
A key property of sodium stannate that can be explored computationally is its catalytic activity. Experimental research has shown that thermal treatment of this compound in an inert atmosphere generates superbasic sites on its surface. researchgate.net This transformation is attributed to the formation of surface O²⁻ species with high electron-donating ability. The concentration of these basic sites, which can be as high as 0.254 mmol/g after calcination at 623 K, is directly linked to the material's excellent performance as a catalyst in reactions like dehydrogenation and Michael additions. researchgate.net
Computational modeling can predict and explain such properties by:
Modeling Surface Structures: Simulating the dehydration and reconstruction of the sodium stannate surface during thermal treatment.
Calculating Electronic Properties: Using DFT to calculate the local density of states and electron density on surface atoms to identify and characterize the nature of the superbasic sites.
Adsorption Energy Calculations: Predicting the binding energy of reactant molecules to the catalyst surface to understand reaction mechanisms.
Furthermore, computational models must be validated against known experimental data. A fundamental property is the Sn-O bond distance within the stable hexahydroxostannate anion, which has been experimentally determined to average 2.071 Å. wikipedia.org Any accurate theoretical model of the compound should be able to reproduce this structural parameter.
| Property/Interaction | Observed/Predicted Value | Method/Context | Reference |
|---|---|---|---|
| Sn-O Bond Distance in [Sn(OH)₆]²⁻ | 2.071 Å | Experimental (X-ray diffraction) | wikipedia.org |
| Superbasic Site Concentration | Up to 0.254 mmol/g | Experimental (TGA/TPD after calcination at 623 K) | researchgate.net |
| Activation Energy (Ea) | 73 ± 6 kJ mol⁻¹ | Experimental (Kinetics of Al corrosion promoted by Na₂SnO₃) | nih.gov |
Future Research Avenues and Emerging Trends for Sodium Stannate Trihydrate
Development of Multifunctional Stannate-Based Materials
The development of multifunctional materials based on stannates is a burgeoning area of research. Sodium stannate trihydrate serves as a crucial precursor for creating complex materials with tailored properties. sigmaaldrich.com For instance, it is used to synthesize lanthanum stannate nanoparticles, which are employed to modify glassy carbon electrodes. sigmaaldrich.com Another application is in the creation of neodymium stannate nanoparticles for the selective detection of chemical compounds in biological samples. sigmaaldrich.com
Research is also focused on combining stannates with other metal oxides to form heterojunctions with enhanced photocatalytic and photovoltaic properties. gexinonline.com A notable example is the TiO2/SnO2 heterojunction, which leverages the similar crystal structures and band gaps of the two materials to improve electronic processes. gexinonline.com The synthesis often involves a facile, surfactant-free method using a this compound precursor to coat a tin dioxide (SnO2) shell onto a titanium dioxide (TiO2) core. gexinonline.com
Stannates are also being explored for high-temperature carbon dioxide (CO2) capture. mdpi.com Their molecular structure, similar to that of zirconates, suggests potential for effective CO2 adsorption at elevated temperatures. mdpi.com
Sustainable Synthesis and Circular Economy Approaches
In line with global sustainability goals, significant research is directed towards developing eco-friendly synthesis methods for this compound. A key focus is the utilization of secondary tin-containing resources, moving away from the traditional reliance on tin metal. rasayanjournal.co.in This includes extracting tin from industrial byproducts like lead refining dross. researchgate.net
One promising method involves a combined process of roasting, leaching, purification, and evaporating-crystallizing to produce high-purity this compound from lead refining dross. researchgate.net This approach not only provides a valuable product but also addresses the management of industrial waste. Another sustainable route is the alkaline pressure leaching of cassiterite minerals, which avoids the high energy consumption and hazardous gas emissions associated with traditional methods. rasayanjournal.co.in
The circular economy concept is further embraced by investigating the use of sodium stannate in environmentally friendly applications. For example, a novel peroxide route for producing tin oxide-graphene anodes for lithium-ion batteries uses this compound and generates no waste, as the byproducts (water and alcohol) can be recycled. rsc.org
Advanced Characterization Techniques for In-Situ Studies
To better understand and optimize the performance of sodium stannate-based materials, researchers are increasingly employing advanced characterization techniques for in-situ studies. These methods allow for real-time observation of material transformations under reaction conditions.
For instance, in the development of SnO2-coated gold nanoparticles for Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS), techniques like X-ray Photoelectron Spectroscopy (XPS) are used to analyze the chemical state of the tin oxide shell during its formation. acs.org This provides crucial insights into how synthesis parameters like pH and temperature affect the material's properties. acs.org
In the study of CO2 capture by stannates, thermogravimetric and differential scanning calorimetry (TG-DSC) are used to investigate the formation and decomposition of intermediate compounds during the roasting process. nih.gov This is complemented by X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive Spectroscopy (SEM-EDS) to analyze the phase transformations and morphology of the materials. rasayanjournal.co.innih.gov Furthermore, Fourier Transform Infrared Spectroscopy (FTIR) helps in understanding the chemical bonding within the synthesized compounds. nih.gov
Exploration of Novel Application Domains in Nanoscience and Biotechnology
The unique properties of this compound and its derivatives are paving the way for novel applications in nanoscience and biotechnology. In nanoscience, it is a key ingredient in synthesizing various nanoparticles and nanocomposites.
This compound is used to create tin oxide (SnO2) nanoparticles, which have shown potential as antiviral agents. acs.org These nanoparticles can be functionalized on materials like silk fibroin to create protective face masks. acs.org It is also used to form SnO2 shells on silver nanoparticles, enhancing their stability and functionality. acs.org
In the realm of biotechnology, stannate-based materials are being developed as electrocatalysts for biosensors. For example, gadolinium stannate (Gd2Sn2O7) nanoparticles, synthesized using this compound, have shown excellent electrocatalytic activity for detecting certain antibiotics. electrochemsci.org
The compound is also integral to the synthesis of anodes for lithium-ion batteries. uliege.be Research focuses on incorporating tin oxide into carbon xerogels to mitigate the volume changes that occur during charging and discharging, thereby improving battery performance. uliege.be
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
ML models can analyze vast datasets to predict the properties of new materials, such as their stability and electronic bandgap. azom.com This data-driven approach can uncover complex relationships between a material's composition and its performance, guiding researchers towards the most promising candidates for synthesis and testing. lumi-supercomputer.euazom.com
Q & A
Basic Research Questions
Q. What are the optimal laboratory conditions for synthesizing sodium stannate trihydrate (Na₂SnO₃·3H₂O)?
- Methodological Answer : this compound is typically synthesized via hydrothermal or co-precipitation methods. For example, in nanoparticle synthesis, stoichiometric amounts of this compound (≥95% purity, CAS 12209-98-2) are dissolved in phosphate buffer solutions (pH-adjusted using HCl/NaOH) and reacted with precursors like praseodymium nitrate under controlled temperature (60–90°C) . Key parameters include maintaining anhydrous conditions during storage (due to hygroscopic decomposition in humid air) and avoiding prolonged exposure to atmospheric CO₂, which may alter pH and precipitate impurities .
Q. How can researchers characterize the purity and structural properties of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by comparing observed peaks with reference data (JCPDS/ICDD standards).
- Thermogravimetric Analysis (TGA) : Determine hydration stability by measuring mass loss at 140°C (dehydration of trihydrate) and decomposition above 300°C .
- Titration : Quantify Sn(IV) content via redox titration using standardized potassium permanganate in acidic media .
- FTIR Spectroscopy : Identify Sn-O vibrational bands (~600–800 cm⁻¹) and hydroxyl groups from water of crystallization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust, which may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Collect solid residues using non-sparking tools and dispose as hazardous waste to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from variations in pH, ionic strength, and temperature. For reproducible results:
- pH Control : Solubility increases in alkaline conditions (pH > 10) due to stabilization of the [Sn(OH)₆]²⁻ complex. Use buffered solutions (e.g., 0.05 M phosphate buffer) to maintain consistent pH .
- Temperature Gradients : Conduct solubility trials at 25°C, 40°C, and 60°C, and validate using inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify dissolved Sn(IV) .
Q. What advanced methodologies evaluate this compound’s role in catalytic or electrochemical applications?
- Methodological Answer :
- Electrochemical Testing : Use cyclic voltammetry (CV) in a three-electrode system to study redox behavior. For example, this compound-modified electrodes exhibit catalytic activity toward nitrofurazone reduction, with peak currents proportional to analyte concentration .
- Surface Morphology Analysis : Combine SEM/TEM with energy-dispersive X-ray spectroscopy (EDS) to correlate catalytic efficiency with surface Sn(IV) distribution .
Q. How does this compound’s stability under varying environmental conditions impact its applicability in composite materials?
- Methodological Answer :
- Humidity Studies : Expose samples to controlled relative humidity (30–90%) and monitor structural changes via in-situ XRD. Dehydration above 60% RH leads to partial conversion to anhydrous Na₂SnO₃, reducing catalytic efficacy .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify phase transitions and optimize calcination temperatures for nanocomposite synthesis (e.g., pyrochlore-type oxides) .
Q. What analytical strategies address conflicting data on this compound’s reactivity with organic ligands?
- Methodological Answer :
- Spectroscopic Titration : Monitor ligand coordination (e.g., EDTA) using UV-Vis spectroscopy at λ = 250–300 nm. Conflicting data may stem from competing hydrolysis reactions; suppress hydrolysis by working in non-aqueous solvents (e.g., DMSO) .
- Computational Modeling : Density functional theory (DFT) simulations can predict stable Sn(IV)-ligand complexes, guiding experimental validation .
Data Contradiction and Synthesis Challenges
Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies often result from:
- Precursor Purity : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Sn(IV) content in starting materials .
- Reaction Kinetics : Optimize stirring rates (≥500 rpm) and reaction times (12–24 hrs) to ensure complete dissolution of precursors .
Comparative Studies
Q. How does this compound compare to other Sn(IV) precursors (e.g., SnCl₄) in sol-gel synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
